molecular formula C16H14N2O B14676114 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine CAS No. 34954-19-3

2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine

Cat. No.: B14676114
CAS No.: 34954-19-3
M. Wt: 250.29 g/mol
InChI Key: CEYQVIHYILYSFU-UHFFFAOYSA-N
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Description

2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine is a nitrogen-rich heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmaceuticals. The structure of this compound consists of a pyrimidine ring with two phenyl groups attached at positions 3 and 6, and an oxo group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine can be achieved through various methods, with the Biginelli reaction being one of the most common. This multicomponent reaction involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Ethyl acetoacetate, benzaldehyde, and urea.

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.

    Solvent: Ethanol or methanol.

    Conditions: Reflux for several hours.

The reaction yields this compound with good efficiency and high purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of bio-based catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds .

Scientific Research Applications

2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2,3,4-tetrahydropyrimidine: Lacks the phenyl groups at positions 3 and 6.

    3,6-Diphenyl-1,2,3,4-tetrahydropyrimidine: Lacks the oxo group at position 2.

    2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine: Has a phenyl group at position 4 instead of position 3.

Uniqueness

2-Oxo-3,6-diphenyl-1,2,3,4-tetrahydropyrimidine is unique due to the presence of both phenyl groups and the oxo group, which contribute to its distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for various applications .

Properties

CAS No.

34954-19-3

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3,6-diphenyl-1,4-dihydropyrimidin-2-one

InChI

InChI=1S/C16H14N2O/c19-16-17-15(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,19)

InChI Key

CEYQVIHYILYSFU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(NC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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